molecular formula C5H10FNO B1403529 1-Amino-3-fluorocyclobutane-1-methanol CAS No. 1363383-42-9

1-Amino-3-fluorocyclobutane-1-methanol

Cat. No. B1403529
CAS RN: 1363383-42-9
M. Wt: 119.14 g/mol
InChI Key: JMESLWUJQFORNN-UHFFFAOYSA-N
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Description

1-Amino-3-fluorocyclobutane-1-methanol, also known as (1-amino-3-fluorocyclobutyl)methanol, is a compound with the molecular formula C5H10FNO and a molecular weight of 119.14 .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . The compound has been prepared with high specific activity and evaluated for its potential in tumor localization . The uptake and retention of this agent were studied in Fisher rats implanted intracerebrally with 9L gliosarcoma cells .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a fluorine atom at the 3-position, an amino group at the 1-position, and a methanol group also at the 1-position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that the compound’s reactivity would be influenced by its functional groups - the amino group, the fluorine atom, and the methanol group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 119.14 and its IUPAC name is tert-butyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate .

Scientific Research Applications

Tumor Imaging

  • PET Tracer for Tumor Delineation: The compound, labeled with fluorine-18, has been synthesized for positron emission tomography (PET) as a tumor-avid amino acid. This tracer, known as FACBC, demonstrates potential for tumor imaging, especially for delineating tumors (Shoup & Goodman, 1999).

Prostate Cancer

  • Detection of Recurrent Prostate Carcinoma: FACBC PET/CT is compared with 111In-capromab pendetide SPECT/CT for detecting recurrent prostate carcinoma. The study found FACBC PET/CT to be more sensitive in detecting prostate carcinoma recurrence (Schuster et al., 2011).
  • Characterization of Primary Prostate Carcinoma: A study correlating uptake of anti-3-[18F] FACBC with histology of prostatectomy specimens found that SUVmax significantly correlated with Gleason score, suggesting its potential utility in guiding biopsies to the most aggressive lesions in prostate cancer (Schuster et al., 2013).

Brain Tumors

  • Imaging Brain Tumors: [18F]FACBC has been evaluated for its potential in localizing brain tumors. A comparative study with [18F]FDG demonstrated its potential as a PET tracer for imaging brain tumors (Shoup et al., 1999).

Lung Lesions

  • Noninvasive Imaging of Pulmonary Lesions: A study on anti-3-[18F]FACBC showed its utility in detecting lung carcinoma. It demonstrated that this tracer's uptake in malignant lesions was greater than in inflammatory lesions, especially in delayed imaging (Amzat et al., 2013).

Radiochemistry and Synthesis

  • Synthesis for Radiopharmaceutical Applications: The synthesis of this compound involves multiple steps starting from the reaction of benzyl bromide with epichlorohydrin, leading to the creation of a tracer with high specific activity useful in PET imaging (Shoup & Goodman, 1999).

Other Applications

  • Diagnosis of Recurrent Prostate Carcinoma: A meta-analysis highlighted the use of 18F-FACBC PET/CT in diagnosing recurrent prostate carcinoma, showing high sensitivity and specificity (Ren et al., 2016).
  • Radiation Dosimetry: A study evaluated the whole-body radiation burden of anti-18F-FACBC in humans, finding it yields good imaging with acceptable dosimetry, demonstrating its safety profile (Nye et al., 2007).

Mechanism of Action

Target of Action

The primary targets of 1-Amino-3-fluorocyclobutane-1-methanol, also known as Fluciclovine, are the amino acid transporters, specifically LAT1 and ASCT2 . These transporters are upregulated in many cancer cells, including prostate cancer .

Mode of Action

Fluciclovine is recognized and taken up by these upregulated amino acid transporters . It is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues .

Biochemical Pathways

Fluciclovine’s interaction with its targets affects the biochemical pathways related to cell growth and proliferation. The overexpression of L-type amino acid transporters such as LAT1 and LAT3 that mediate the uptake of essential amino acids has been extensively reported as a tumoral mechanism of cell growth .

Pharmacokinetics

The major route of elimination is renal, but urinary excretion is slow and reaches approximately only 3% of the administered radioactivity within 4 hours and 5% within 24 hours .

Result of Action

The result of Fluciclovine’s action is increased uptake into prostate cancer cells by upregulated amino acid transporters . This allows for the detection of prostate cancer cells, especially in the recurrent setting .

Action Environment

The action of Fluciclovine can be influenced by environmental factors such as pH levels. The contribution of system L, one of the amino acid transporters, is enhanced in acidic pH as is present in the tumor microenvironment . Therefore, the tumor microenvironment can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

The compound has shown promise in the field of medical imaging, particularly in the imaging of prostate cancer . Future research may focus on further exploring its potential in this area, as well as investigating its utility in imaging other types of cancers .

Biochemical Analysis

Biochemical Properties

1-Amino-3-fluorocyclobutane-1-methanol plays a role in various biochemical reactions, particularly those involving amino acid transport and metabolism. It interacts with sodium-dependent amino acid transporters, such as system ASC, and sodium-independent transporters, like system L . These interactions facilitate its uptake into cells, where it can participate in metabolic processes. The compound’s fluorine atom may also influence its binding affinity and specificity for certain enzymes and proteins, potentially affecting their activity and function.

Cellular Effects

This compound has been shown to affect various types of cells, including prostate cancer cells and glioma cells . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its uptake by prostate cancer cells is mediated by amino acid transporters, leading to changes in cellular metabolism and potentially affecting cell proliferation and survival . In glioma cells, the compound’s interaction with transporters and metabolic pathways may impact cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with amino acid transporters and enzymes. The compound is primarily transported into cells via sodium-dependent transporters, such as system ASC, and to a lesser extent by sodium-independent transporters, like system L . Once inside the cell, it may interact with various enzymes, potentially inhibiting or activating their activity. These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound’s uptake and retention in cells can vary over time, with initial high uptake followed by gradual decrease . This temporal pattern may be influenced by the compound’s interaction with transporters and metabolic pathways, as well as its stability in the cellular environment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may also be observed at high doses, potentially affecting the overall health and function of the organism. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid transport and metabolism. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes . The compound’s fluorine atom may also influence its metabolic fate, potentially affecting the levels of metabolites and the overall metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Sodium-dependent amino acid transporters, such as system ASC, play a key role in its uptake into cells . Once inside the cell, the compound may be distributed to various cellular compartments, where it can interact with enzymes and other biomolecules. Its localization and accumulation within specific tissues may also be influenced by its binding affinity for certain proteins and transporters.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the cytoplasm, mitochondria, or nucleus . Targeting signals and post-translational modifications may play a role in its localization, influencing its interactions with enzymes and other biomolecules. These subcellular interactions can ultimately impact the compound’s overall effects on cellular function and behavior.

properties

IUPAC Name

(1-amino-3-fluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-5(7,2-4)3-8/h4,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESLWUJQFORNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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